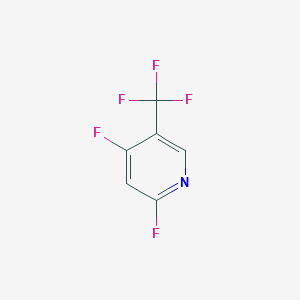

2,4-Difluoro-5-(trifluoromethyl)pyridine

描述

2,4-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an important building block in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with a fluorinating agent. For example, 2,4-difluoropyridine can be reacted with trifluoromethylating agents under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes. These processes may include the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.

化学反应分析

Types of Reactions

2,4-Difluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkali metals and organometallic compounds. Conditions typically involve polar aprotic solvents and controlled temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

Agrochemical Applications

The primary application of 2,4-difluoro-5-(trifluoromethyl)pyridine is in the development of herbicides. Research indicates that derivatives of this compound exhibit potent herbicidal activity due to their ability to inhibit specific enzymatic pathways in plants.

Case Study: Herbicidal Activity

A study demonstrated that pyridyloxyphenoxy alkanoic acids containing the this compound moiety showed superior herbicidal efficacy compared to their non-fluorinated counterparts. The introduction of fluorine atoms enhances the binding affinity to target enzymes, leading to increased herbicidal potency .

| Compound | Activity | Notes |

|---|---|---|

| This compound derivative | High | Effective against broadleaf weeds |

| Non-fluorinated analogue | Moderate | Lower efficacy observed |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key intermediate for synthesizing various therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of tyrosine kinases involved in cancer progression.

Case Study: Tyrosine Kinase Inhibition

Research has identified several pyrrolo[2,1-f][1,2,4]triazine analogues derived from this compound that act as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrated low-nanomolar inhibition levels and were shown to effectively reduce endothelial cell proliferation in vitro .

| Compound | Target | Inhibition (K(i)) |

|---|---|---|

| Pyrrolo-triazine analogue | VEGFR-2 | 52 nM |

| Control compound | VEGFR-2 | >100 nM |

Synthesis and Methodology

The synthesis of this compound typically involves halogen exchange reactions using potassium fluoride or cesium fluoride as fluorinating agents. These methods allow for high yields and purity of the final product .

Synthesis Process Overview

- Starting Material : Use 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Reagents : Add potassium fluoride in a suitable solvent (e.g., dimethyl sulfoxide).

- Reaction Conditions : Heat under reflux for a specified duration.

- Product Isolation : Distillation or extraction to obtain pure compound.

作用机制

The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .

相似化合物的比较

Similar Compounds

- 2,3-Difluoro-5-(trifluoromethyl)pyridine

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2,4,6-Trifluoropyridine

Uniqueness

2,4-Difluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated pyridines .

生物活性

2,4-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and biological activities. The incorporation of fluorine atoms significantly modifies the compound's reactivity and stability, making it a valuable entity in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H2F5N. Its structure features two fluorine atoms at positions 2 and 4 of the pyridine ring, along with a trifluoromethyl group at position 5. This arrangement imparts distinct physical and chemical properties that enhance its utility in synthetic chemistry.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 195.09 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Chemical Class | Fluorinated pyridine |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine enhances binding affinity and selectivity toward enzymes and receptors, which is crucial for drug development.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cancer Research : Research indicates that this compound plays a role as an inhibitor in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in specific cancer types, suggesting potential as an anticancer agent.

- Neurological Applications : The compound has been investigated for its effects on neurotransmitter systems. It was found to modulate serotonin uptake, indicating possible applications in treating mood disorders.

Table 2: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinating agents are used to introduce the fluorine atoms into the pyridine ring. Common methods include:

- Nucleophilic Substitution : Utilizing potassium fluoride or cesium fluoride as fluorinating agents under controlled temperatures.

- Trifluoromethylation : Employing trifluoromethylating agents in the presence of suitable solvents to achieve high yields.

Table 3: Synthesis Conditions

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | KF, DMSO | Up to 82% |

| Trifluoromethylation | Trifluoromethylating agents | Variable |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Difluoro-5-(trifluoromethyl)pyridine?

- Methodological Answer : A robust method involves Pd-catalyzed C–H bond arylation. For example, coupling 2-chloro-5-(trifluoromethyl)pyridine with arylboronic acids using PdCl(C₃H₅)(dppb) as a catalyst and K₂CO₃ as a base in a toluene/MeOH/water solvent system at 110°C yields fluorinated pyridine derivatives efficiently (82% yield) . Regioselective functionalization can be further optimized by adjusting reaction time, temperature, and ligand choice.

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm fluorine substitution patterns and aromatic proton environments.

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–F bond lengths ~1.34 Å) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 262.0388 for C₇H₃F₅N) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive molecules targeting enzyme inhibition (e.g., FGFR1 kinase) and antitumor agents. Derivatives with amino/chloro substituents show enhanced binding to hydrophobic pockets in proteins via hydrogen bonding and π-π stacking .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to study the electronic properties of fluorinated pyridines?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for fluorinated systems. Basis sets like 6-311++G(d,p) are recommended for geometry optimization. Validation against experimental NMR chemical shifts (deviation <2 ppm) ensures reliability .

Q. What mechanistic insights explain the regioselectivity of C–H functionalization in fluorinated pyridines?

- Methodological Answer : Electron-withdrawing fluorine substituents direct electrophilic attacks to the para position. Computational studies (e.g., NBO analysis) reveal reduced electron density at the 4-position due to inductive effects, favoring Pd-mediated coupling at this site .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer :

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability (logP ~2.8).

- Amino/chloro substituents : Improve hydrogen bonding with residues like Asp641 in FGFR1, increasing inhibitory potency (IC₅₀ < 50 nM) .

- Fluorine placement : Ortho-difluoro configurations reduce steric hindrance, optimizing binding to aromatic residues in enzyme pockets .

Q. What are the challenges in analyzing reaction intermediates during fluoropyridine synthesis?

- Methodological Answer :

- LC-MS/MS : Tracks transient intermediates (e.g., boronate adducts) with ppm-level accuracy.

- In situ IR spectroscopy : Monitors reaction progress by identifying C–F stretching vibrations (1050–1150 cm⁻¹) .

- Isotopic labeling : -labeling in solvent systems helps trace oxygen incorporation pathways.

Q. Key Notes

属性

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVOBZXQAHLCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。